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Compound of Interest

Compound Name: Ethyl 2-methyl-4-pentenoate

Cat. No.: B044335 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-methyl-4-
pentenoate (C8H14O2), a fatty acid ester.[1][2] The information is intended for researchers,

scientists, and professionals in drug development, presenting key data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties
IUPAC Name: ethyl 2-methylpent-4-enoate[1]

Molecular Formula: C8H14O2[1]

Molecular Weight: 142.20 g/mol [1]

CAS Number: 53399-81-8[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of

hydrogen atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.7 m 1H H-4

~5.0 m 2H H-5

~4.1 q 2H -OCH₂CH₃

~2.5 m 1H H-2

~2.2 m 2H H-3

~1.2 t 3H -OCH₂CH₃

~1.1 d 3H C2-CH₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

~176 C=O (ester)

~135 C-4

~116 C-5

~60 -OCH₂CH₃

~41 C-2

~39 C-3

~17 C2-CH₃

~14 -OCH₂CH₃

Note: The exact chemical shifts are influenced by the solvent and the fatty acid chain's

structure.[3]
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Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of an ester is as follows:

Sample Preparation: Dissolve 5-25 mg of the ester in approximately 0.6-0.7 mL of a suitable

deuterated solvent, such as chloroform-d (CDCl₃).[3] For ¹³C NMR, a higher concentration of

50-100 mg is recommended.[3]

Filtration: To ensure a homogeneous solution, filter the sample through a Pasteur pipette with

a glass wool plug into a 5 mm NMR tube if any solid particles are present.[3]

Instrumentation: Place the NMR tube in the spectrometer's probe.

Acquisition: Tune the spectrometer to the appropriate nucleus (¹H or ¹³C). Acquire the

spectrum using a standard single-pulse experiment.[3] For ¹³C NMR, proton decoupling is

typically used to simplify the spectrum.[3]

Processing: Process the raw data by applying Fourier transformation, phasing, and baseline

correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium =C-H stretch (alkene)

~2970 Strong C-H stretch (alkane)

~1735 Strong C=O stretch (ester)

~1645 Medium C=C stretch (alkene)

~1180 Strong C-O stretch (ester)

Note: The IR spectrum of a liquid sample can be obtained neat (without a solvent).
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Experimental Protocol for IR Spectroscopy (Neat Liquid)
Sample Preparation: Place one to two drops of the liquid sample onto the surface of a clean,

dry salt plate (e.g., NaCl or KBr).

Assembly: Place a second salt plate on top of the first to create a thin liquid film between the

plates.

Analysis: Place the "sandwich" plate into the sample holder of the IR spectrometer.

Data Acquisition: Record the spectrum. A background spectrum of the empty salt plates

should be taken first and subtracted from the sample spectrum.

Cleaning: After analysis, clean the salt plates with a suitable solvent (e.g., acetone or

isopropanol) and store them in a desiccator.[4][5]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Mass Spectrometry Data
Molecular Ion (M⁺): m/z = 142

Key Fragments (predicted): m/z = 113, 97, 69, 41

Experimental Protocol for Mass Spectrometry (Electron
Ionization)

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically

70 eV), causing the molecule to ionize and fragment.
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Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

Detection: A detector counts the number of ions at each m/z value.

Spectrum Generation: A mass spectrum is generated, plotting the relative abundance of ions

versus their m/z ratio.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrum Fragmentation of Ethyl 2-
methyl-4-pentenoate
This diagram illustrates a plausible fragmentation pathway for Ethyl 2-methyl-4-pentenoate
under electron ionization conditions.
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Predicted Mass Spectrum Fragmentation

Primary Fragments McLafferty Rearrangement

Ethyl 2-methyl-4-pentenoate
[C8H14O2]⁺˙

m/z = 142

[M - OCH2CH3]⁺
m/z = 97

- •OCH2CH3

[M - CH2CH=CH2]⁺
m/z = 101

- •CH2CH=CH2

[M - COOCH2CH3]⁺
m/z = 69

- •COOCH2CH3

[C5H8O2]⁺˙
m/z = 100

neutral loss of C2H4

Click to download full resolution via product page

Caption: Predicted fragmentation of Ethyl 2-methyl-4-pentenoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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